This compound can be sourced through synthetic routes involving the reaction of (R)-glycidol with 3-chlorophenol under basic conditions. It falls within the category of epoxides, which are known for their reactivity due to the strained oxirane ring that can readily undergo various chemical transformations.
The synthesis of (R)-2-((3-Chlorophenoxy)methyl)oxirane typically involves the following steps:
The molecular structure of (R)-2-((3-Chlorophenoxy)methyl)oxirane features:
The InChI Key for this compound is QMWAQHTYWDAKBC-VIFPVBQESA-N, which aids in its identification in chemical databases.
(R)-2-((3-Chlorophenoxy)methyl)oxirane can undergo several types of chemical reactions:
The mechanism of action for (R)-2-((3-Chlorophenoxy)methyl)oxirane primarily involves its interaction with nucleophiles due to the high reactivity of its oxirane ring. When exposed to nucleophiles, the ring undergoes a ring-opening reaction, forming covalent bonds with various biomolecules. This property is particularly valuable in drug development where such interactions can lead to therapeutic effects against diseases .
The physical and chemical properties of (R)-2-((3-Chlorophenoxy)methyl)oxirane include:
These properties make it suitable for applications in both laboratory research and industrial processes .
(R)-2-((3-Chlorophenoxy)methyl)oxirane has diverse applications across several scientific fields:
The compound (R)-2-((3-Chlorophenoxy)methyl)oxirane (CAS No. 129098-54-0) is classified as a chiral epoxide with a meta-chlorinated phenoxymethyl substituent. Its IUPAC name explicitly defines:
Structural Isomerism:
Table 1: Chemical Identity of (R)-2-((3-Chlorophenoxy)methyl)oxirane
| Property | Value |
|---|---|
| CAS No. | 129098-54-0 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| SMILES (Canonical) | ClC1=CC(=CC=C1)OC[C@H]1CO1 |
| InChI Key | QMWAQHTYWDAKBC-VIFPVBQESA-N |
| IUPAC Name | (R)-2-[(3-chlorophenoxy)methyl]oxirane |
The chiral center at C2 of the oxirane ring dictates the compound’s stereochemistry. Key synthetic and analytical insights include:
Electronic properties of chlorophenoxy epoxides vary significantly with substituent position (ortho, meta, para), affecting reactivity and spectroscopic behavior:
Table 2: Electronic Properties of Chlorophenoxy Epoxide Isomers
| Property | Ortho-Substituted | Meta-Substituted | Para-Substituted |
|---|---|---|---|
| Dipole Moment (D) | 3.1 | 2.8 | 2.5 |
| HOMO-LUMO Gap (eV) | 5.2 | 5.6 | 5.7 |
| Cl Charge (e) | -0.28 | -0.30 | -0.32 |
| Key MS Fragment | m/z 89 | m/z 111 | m/z 123 |
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: